Zinquin

Description

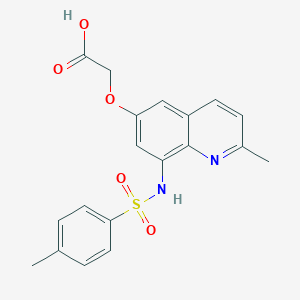

Structure

3D Structure

Properties

IUPAC Name |

2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-12-3-7-16(8-4-12)27(24,25)21-17-10-15(26-11-18(22)23)9-14-6-5-13(2)20-19(14)17/h3-10,21H,11H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNKOBNGEFZRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)O)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164821 | |

| Record name | Zinquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151606-29-0 | |

| Record name | Zinquin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RD6XLAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zinquin: A Technical Guide to its Fluorescent Spectrum and Application in Zinc Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinquin, and its cell-permeable derivative this compound ethyl ester, are powerful fluorescent probes used for the detection and quantification of intracellular labile zinc (Zn²⁺). This technical guide provides an in-depth overview of the fluorescent properties of this compound, detailed experimental protocols for its use, and its application in studying the role of zinc in cellular signaling pathways, particularly apoptosis.

Core Principles of this compound Fluorescence

This compound itself is weakly fluorescent. However, upon chelation of a zinc ion, its fluorescence intensity increases significantly. This property makes it an excellent turn-on fluorescent sensor for Zn²⁺. This compound ethyl ester is a membrane-permeant version of the probe that can readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the ethyl ester group, trapping the now membrane-impermeant this compound acid within the cytosol. This allows for the specific measurement of intracellular zinc pools.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic properties of this compound and its ethyl ester in the presence of Zn²⁺. While extensive research has been conducted on the spectral characteristics of this compound, specific values for the fluorescence quantum yield and molar extinction coefficient of the this compound-Zn(II) complex are not consistently reported in the literature.

Table 1: Spectral Properties of this compound-Zn(II) Complex

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~365 nm | [1] |

| Emission Maximum (λem) | ~485 - 490 nm | [2] |

| Stokes Shift | ~120 - 125 nm | Calculated |

Table 2: Spectral Properties of this compound Ethyl Ester (after hydrolysis and Zn²⁺ binding)

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~364 nm | [2] |

| Emission Maximum (λem) | ~485 nm | [2] |

| Stokes Shift | ~121 nm | Calculated |

Experimental Protocols

Protocol 1: General Staining of Intracellular Zinc with this compound Ethyl Ester

This protocol provides a general procedure for staining labile intracellular zinc in cultured cells using this compound ethyl ester.

Materials:

-

This compound ethyl ester stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) with calcium and magnesium

-

Cell culture medium

-

Cultured cells on coverslips or in a multi-well plate

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable substrate for microscopy or in a format compatible with a plate reader or flow cytometer.

-

Loading Solution Preparation: Prepare a working solution of this compound ethyl ester by diluting the stock solution in cell culture medium or PBS to a final concentration of 5-40 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Cell Loading: Remove the culture medium from the cells and replace it with the this compound ethyl ester loading solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type.

-

Washing: After incubation, remove the loading solution and wash the cells twice with warm PBS or culture medium to remove any extracellular probe.

-

Imaging/Analysis: The cells are now ready for imaging using a fluorescence microscope equipped with a DAPI filter set (or similar UV excitation source) or for quantitative analysis using a fluorescence plate reader or flow cytometer.

Diagram of the Experimental Workflow for Intracellular Zinc Staining

Caption: Workflow for staining intracellular zinc using this compound ethyl ester.

Protocol 2: Fluorescence Spectroscopy of this compound in Solution

This protocol describes a method for measuring the fluorescence spectrum of this compound in the presence of zinc in a buffered solution.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Zinc sulfate (B86663) (ZnSO₄) stock solution (e.g., 10 mM in water)

-

HEPES buffer (50 mM, pH 7.2)

-

Fluorometer cuvettes

-

Spectrofluorometer

Procedure:

-

Prepare this compound Solution: Prepare a 25 µM solution of this compound in 50 mM HEPES buffer (pH 7.2).

-

Titration with Zinc: Titrate the this compound solution with increasing concentrations of ZnSO₄ (e.g., from 0 to 32.5 µM).

-

Fluorescence Measurement: For each zinc concentration, record the fluorescence emission spectrum using an excitation wavelength of 365 nm. Set the emission scan range from 400 nm to 600 nm.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (around 490 nm) as a function of the zinc concentration to determine the fluorescence enhancement.

Application in Signaling Pathways: Zinc and Apoptosis

This compound has been instrumental in elucidating the role of labile zinc in the regulation of apoptosis (programmed cell death). Studies have shown that changes in intracellular zinc concentration, detectable by this compound, are associated with the activation of caspases, a family of proteases central to the apoptotic cascade. A decrease in intracellular labile zinc can lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately resulting in cell death.

Diagram of this compound's Role in Monitoring Zinc-Mediated Apoptosis

Caption: this compound monitors changes in labile zinc that regulate caspase-3 activation and apoptosis.

Conclusion

This compound is an invaluable tool for researchers studying the role of zinc in biological systems. Its ability to specifically detect and quantify intracellular labile zinc with high sensitivity has significantly advanced our understanding of zinc homeostasis and its involvement in critical cellular processes like apoptosis. This guide provides the foundational knowledge and practical protocols for the effective use of this compound in research and drug development.

References

Zinquin: A Technical Guide to its Discovery, Synthesis, and Application as a Fluorescent Zinc Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Zinquin, a widely utilized fluorescent probe for the detection of intracellular zinc. The document details its discovery, a step-by-step synthesis pathway, and key experimental protocols for its application. Quantitative data is presented in a clear tabular format, and complex pathways and workflows are visualized using DOT language diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Discovery and Background

This compound was developed as a specific fluorophore for zinc(II) ions, building upon the 8-p-toluenesulfonamidoquinoline system. Its design allows for the detection of intracellular zinc, a crucial element involved in a myriad of physiological and pathological processes. The core principle of this compound's utility lies in its two forms: this compound ethyl ester and this compound acid. The ester form is a cell-permeable molecule that can readily cross the plasma membrane. Once inside the cell, it is hydrolyzed by cytosolic esterases to its acid form. This negatively charged this compound acid is membrane-impermeable, effectively trapping it within the cell where it can then bind to intracellular zinc ions and fluoresce.[1] This mechanism of action allows for the specific labeling and visualization of intracellular zinc pools.

Synthesis Pathway

The synthesis of this compound ester and its corresponding acid involves a multi-step process starting from 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline. The key steps include demethylation of the methoxy (B1213986) group to form a phenol (B47542), followed by an alkylation reaction with ethyl bromoacetate (B1195939) to yield this compound ester. The this compound acid is then obtained by the hydrolysis of the ester.[2][3]

Detailed Synthesis Protocol

Step 1: Demethylation of 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline

-

Dissolve 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add a solution of boron tribromide (BBr3) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting phenol product by column chromatography.

Step 2: Synthesis of this compound Ester (Ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate)

-

Dissolve the phenol obtained from Step 1 in an appropriate solvent such as acetone (B3395972) or DMF.

-

Add potassium carbonate (K2CO3) as a base.

-

Add ethyl bromoacetate to the mixture.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate.

-

Purify the crude this compound ester by column chromatography or recrystallization.[2]

Step 3: Synthesis of this compound Acid ([2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetic acid)

-

Dissolve the purified this compound ester in a mixture of ethanol (B145695) and water.

-

Add a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH).

-

Heat the mixture at reflux for a few hours to facilitate the hydrolysis of the ester.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the this compound acid.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its complexes with zinc.

| Property | Value | Reference |

| This compound Acid Molecular Weight | 386.4 g/mol | |

| This compound Ethyl Ester Molecular Weight | 414.5 g/mol | |

| Excitation Wavelength (this compound-Zn²⁺ complex) | ~365 nm | |

| Emission Wavelength (this compound-Zn²⁺ complex) | ~485 nm | |

| Dissociation Constant (Kd) for 1:1 this compound:Zn²⁺ complex | 370 nM | |

| Dissociation Constant (Kd) for 2:1 this compound:Zn²⁺ complex | 850 nM | |

| Emission Maximum of this compound-Zn-protein adducts | ~470 nm | |

| Emission Maximum of Zn(this compound)₂ complex | ~490-492 nm |

Experimental Protocols

Intracellular Zinc Detection using this compound Ethyl Ester

This protocol outlines the general steps for staining cells with this compound ethyl ester to visualize intracellular zinc. Optimization of concentrations and incubation times may be required for different cell types.

Materials:

-

This compound ethyl ester

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) with calcium and magnesium

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound ethyl ester in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Cell Seeding: Seed the cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere and grow to the desired confluency.

-

Loading of this compound Ethyl Ester: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm PBS containing calcium and magnesium. c. Prepare a working solution of this compound ethyl ester by diluting the 10 mM stock solution in warm culture medium or PBS to a final concentration of 5-40 µM. d. Incubate the cells with the this compound ethyl ester working solution for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: a. Aspirate the loading solution. b. Wash the cells twice with warm PBS to remove any extracellular this compound ethyl ester.

-

Imaging and Analysis: a. Add fresh warm culture medium or PBS to the cells. b. Immediately observe the cells under a fluorescence microscope using a UV excitation filter (around 365 nm) and a blue emission filter (around 485 nm). c. Alternatively, for quantitative analysis, detach the cells and analyze them using a flow cytometer with appropriate laser and filter settings.

Mechanism of Action and Intracellular Interactions

The utility of this compound as an intracellular zinc probe is predicated on a series of events that occur upon its introduction to a cellular environment. This compound ethyl ester, being lipophilic, readily permeates the cell membrane. Once inside the cytosol, it is a substrate for intracellular esterases, which cleave the ethyl ester group to yield the membrane-impermeant this compound acid. This trapping mechanism ensures the accumulation of the probe within the cell.

The entrapped this compound acid can then interact with various intracellular zinc pools. It is important to note that this compound does not solely bind to "free" or labile zinc ions. A significant portion of the this compound-induced fluorescence arises from the formation of ternary complexes, specifically this compound-Zn-protein adducts. This interaction with protein-bound zinc is a critical aspect of its behavior and should be considered when interpreting experimental results. The formation of the binary complex, Zn(this compound)₂, also occurs and exhibits a slightly different emission maximum compared to the protein adducts.

References

The Core Principles of Zinquin Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underlying the use of Zinquin as a fluorescent probe for the detection and quantification of intracellular zinc. This compound and its derivatives have become invaluable tools in elucidating the multifaceted roles of zinc in cellular physiology and pathology. This document details its mechanism of action, photophysical properties, experimental applications, and its utility in dissecting zinc-mediated signaling pathways.

Introduction to this compound as a Fluorescent Zinc Sensor

This compound, a quinoline-based fluorophore, is a highly specific and sensitive probe for the detection of labile zinc (Zn²⁺) pools within biological systems. Its utility stems from a significant increase in fluorescence quantum yield upon chelation with zinc ions. For intracellular applications, the membrane-permeable this compound ethyl ester is commonly used. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, trapping the now membrane-impermeable this compound (this compound acid) in the cytoplasm, allowing for the specific monitoring of intracellular zinc dynamics.[1][2]

Mechanism of Fluorescence

The fluorescence of this compound is intrinsically linked to its interaction with zinc ions. In its unbound state, the this compound molecule exhibits minimal fluorescence. Upon binding to Zn²⁺, a stable complex is formed, leading to a rigidification of the molecular structure. This structural change restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay of the excited state, thereby significantly enhancing the fluorescence quantum yield.[3] this compound can form both 1:1 and 2:1 (this compound:Zn²⁺) complexes, and has also been shown to form ternary adducts with zinc-binding proteins.[4][5]

Quantitative Data Presentation

The photophysical and binding properties of this compound are critical for the design and interpretation of experiments. The following table summarizes key quantitative data for this compound.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~365 nm | For the Zn²⁺-bound form. |

| Emission Wavelength (λem) | ~485-490 nm | For the Zn²⁺-bound form. |

| Molar Absorptivity (ε) | ~5,000 M⁻¹cm⁻¹ at 368 nm | For similar quinoline-based zinc sensors. |

| Quantum Yield (Φ) | Increases significantly upon Zn²⁺ binding | The quantum yield of the free probe is low. |

| Dissociation Constant (Kd) | 370 nM (1:1 complex), 850 nM (2:1 complex) | Values for this compound acid. |

| Dissociation Constant (Kd) | 6.2 x 10⁻⁷ M | Observed for a ZQEE-Zn₂-AP ternary adduct. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in a research setting. Below are protocols for key experimental techniques.

Fluorescence Microscopy

This protocol outlines the steps for visualizing intracellular zinc using this compound ethyl ester and fluorescence microscopy.

Materials:

-

This compound ethyl ester stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filters (e.g., DAPI or UV excitation and blue emission)

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

-

Probe Loading:

-

Prepare a fresh working solution of this compound ethyl ester by diluting the stock solution in pre-warmed complete culture medium or PBS to a final concentration of 5-40 µM. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound ethyl ester working solution to the cells and incubate for 15-30 minutes at 37°C.

-

-

Washing: Wash the cells twice with warm PBS to remove any extracellular probe.

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Observe the cells under a fluorescence microscope using excitation and emission wavelengths appropriate for this compound (e.g., Ex: ~365 nm, Em: ~490 nm).

-

Flow Cytometry

This protocol provides a general framework for quantifying this compound fluorescence in a cell population using flow cytometry.

Materials:

-

This compound ethyl ester stock solution (e.g., 10 mM in DMSO)

-

Cell suspension

-

Staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometer with UV laser and appropriate emission filter (e.g., 515/30 nm)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in staining buffer.

-

Probe Loading:

-

Add this compound ethyl ester to the cell suspension to a final concentration of 5-40 µM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in fresh staining buffer. Repeat the wash step twice.

-

Acquisition:

-

Resuspend the final cell pellet in an appropriate volume of staining buffer.

-

Analyze the cells on a flow cytometer equipped with a UV laser for excitation and a blue emission filter.

-

Record the fluorescence intensity in the appropriate channel.

-

Spectrofluorimetry (Zinc Titration)

This protocol describes how to determine the fluorescence enhancement of this compound upon zinc binding using a spectrofluorometer.

Materials:

-

This compound acid stock solution (e.g., 1 mM in DMSO)

-

HEPES buffer (10 mM, pH 7.4)

-

Zinc Chloride (ZnCl₂) solution (e.g., 10 mM stock)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Prepare Working Solution: Dilute the this compound acid stock solution in HEPES buffer to a final concentration of approximately 1-10 µM.

-

Record Baseline Fluorescence: Place the this compound working solution in a quartz cuvette and record the emission spectrum (e.g., 400-600 nm) with an excitation wavelength of ~368 nm.

-

Zinc Titration:

-

Add increasing concentrations of ZnCl₂ to the this compound working solution.

-

After each addition, mix gently and record the fluorescence emission spectrum.

-

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (~490 nm) against the zinc concentration to determine the fluorescence enhancement and to calculate the binding affinity (Kd).

Visualization of Signaling Pathways and Workflows

This compound is instrumental in studying signaling pathways where zinc acts as a second messenger or a modulator of protein function. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

References

- 1. A macrocyclic zinc(II) fluorophore as a detector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. DSpace [digital.library.adelaide.edu.au]

- 4. Reactions of the Fluorescent Sensor, this compound, with the Zinc-proteome: Adduct Formation and Ligand Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, Zn2+ selective fluorescent probe (CAS 151606-29-0) | Abcam [abcam.com]

The Role of Zinquin in Elucidating Cellular Zinc Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Zinquin, a fluorescent probe pivotal in the study of cellular zinc (Zn²⁺) homeostasis. We will delve into its mechanism of action, quantitative properties, and detailed experimental protocols. Furthermore, this guide will illustrate key cellular signaling pathways and experimental workflows where this compound has been instrumental, offering a comprehensive resource for professionals in life sciences and drug development.

Introduction to this compound and Cellular Zinc

Zinc is an essential trace element crucial for a vast array of cellular processes, including enzymatic activity, gene expression, and signal transduction. The precise regulation of intracellular zinc concentrations, known as zinc homeostasis, is vital for cell survival and function. Dysregulation of zinc levels has been implicated in numerous pathologies, including neurodegenerative diseases, diabetes, and cancer.

To unravel the complexities of zinc biology, researchers rely on sensitive and specific tools to visualize and quantify intracellular zinc dynamics. Among these, the fluorescent sensor this compound has emerged as a widely used probe. This compound's ability to chelate zinc ions and emit a fluorescent signal upon binding allows for the real-time monitoring of labile zinc pools within cells.

This compound: Mechanism of Action and Chemical Properties

This compound is a quinoline-based fluorophore that exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺. For cellular applications, the membrane-permeable This compound ethyl ester is commonly used. Once inside the cell, cytosolic esterases cleave the ester group, converting it to the membrane-impermeable This compound acid , thus trapping the probe within the cytoplasm[1].

It is crucial to understand that this compound's fluorescence in a cellular context is complex. Evidence suggests that this compound not only binds to the "free" labile Zn²⁺ pool but can also form ternary complexes with protein-bound zinc[1]. This means that the observed fluorescence represents "this compound-reactive zinc," which is a critical parameter for assessing zinc signaling but may not exclusively reflect the free ionic concentration.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its derivatives, essential for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Notes |

| Probe Name | N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide | Also known as TSQ (Tosyl-Quinolone). The cell-permeable form is this compound ethyl ester. |

| Molecular Formula | C₁₉H₁₈N₂O₅S (this compound Acid) | |

| Molecular Weight | 386.4 g/mol (this compound Acid) | |

| Excitation Maximum (λex) | ~364-368 nm | [2] |

| Emission Maximum (λem) | ~485-490 nm | [2] |

| Binding Stoichiometry (Probe:Zn²⁺) | 2:1, can also form 1:1 ternary complexes with proteins. | [2] |

| Dissociation Constant (Kd) | ~0.7 nM (in vitro) | Can vary significantly in the complex cellular environment. |

| Solubility | DMSO, DMF, Ethanol | Prepare concentrated stock solutions in anhydrous DMSO. |

Table 2: Comparison of this compound with Other Common Zinc Probes

| Property | This compound | FluoZin-3 |

| Excitation Max (nm) | ~364 | ~494 |

| Emission Max (nm) | ~485 | ~516 |

| Binding Stoichiometry (Probe:Zn²⁺) | 2:1 and 1:1 ternary complexes | 1:1 |

| Reported Kd | Nanomolar range | ~15 nM |

| Photostability | Generally good | Good |

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for reproducible and reliable results. Below are methodologies for key experiments utilizing this compound.

General Protocol for Staining Cells with this compound Ethyl Ester

This protocol outlines the general steps for loading cultured mammalian cells with this compound ethyl ester for fluorescence microscopy.

Materials:

-

This compound ethyl ester stock solution (1-10 mM in anhydrous DMSO)

-

Cultured mammalian cells on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)

Procedure:

-

Cell Seeding: Plate cells to achieve 60-80% confluency on the day of the experiment.

-

Preparation of Loading Solution: Prepare a fresh working solution of this compound ethyl ester by diluting the stock solution in pre-warmed culture medium or HBSS to a final concentration of 5-25 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Loading: Remove the culture medium and wash the cells once with warm HBSS. Add the this compound loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, gently wash the cells two to three times with warm HBSS to remove any unloaded probe.

-

De-esterification: Add fresh, pre-warmed HBSS or culture medium and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases, which traps it inside the cells.

-

Imaging: Proceed with fluorescence imaging using a suitable microscope setup.

In Situ Calibration for Quantitative Analysis of this compound-Reactive Zinc

For quantitative measurements of changes in intracellular this compound-reactive zinc, an in situ calibration is highly recommended. This procedure determines the minimum (Fmin) and maximum (Fmax) fluorescence signals, allowing for the normalization of data.

Materials:

-

Cells loaded with this compound as described above

-

TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) stock solution (10-50 mM in DMSO)

-

Pyrithione stock solution (1-10 mM in DMSO)

-

Zinc chloride (ZnCl₂) or Zinc sulfate (B86663) (ZnSO₄) stock solution (100 mM in water)

-

HBSS

Procedure:

-

Baseline Fluorescence (F): Acquire fluorescence images of the this compound-loaded cells under basal conditions.

-

Minimum Fluorescence (Fmin): Treat the cells with a high concentration of the membrane-permeable zinc chelator TPEN (e.g., 50-100 µM) for 5-10 minutes at 37°C. This will chelate intracellular zinc, and the resulting fluorescence represents the signal of the zinc-free probe and background fluorescence. Acquire images to determine Fmin.

-

Maximum Fluorescence (Fmax): Thoroughly wash out the TPEN with HBSS (3-4 washes). Add a solution containing a saturating concentration of zinc, typically in combination with a zinc ionophore to facilitate its entry into the cells. A common method is to use 100 µM ZnCl₂ with 10 µM Pyrithione in HBSS. Incubate for 5-10 minutes at 37°C. Acquire images to determine Fmax, which represents the fluorescence of the fully zinc-bound probe.

Data Analysis: The change in this compound-reactive zinc can be expressed as the fractional saturation:

Fractional Saturation = (F - Fmin) / (Fmax - Fmin)

This ratiometric approach helps to normalize the data, correct for variations in probe loading between cells, and provides a robust method for comparing zinc levels across different experimental groups.

This compound in the Study of Cellular Signaling

This compound has been instrumental in elucidating the role of zinc as a second messenger in various signaling pathways, particularly in apoptosis and neurotransmission.

Zinc Signaling in Apoptosis

Studies have shown a significant increase in this compound-detectable labile zinc during the early stages of apoptosis, induced by various stimuli. This increase occurs before changes in membrane permeability, suggesting a release of zinc from intracellular stores, such as metallothioneins, rather than an influx from the extracellular medium. This mobilization of zinc is thought to play a regulatory role in the apoptotic cascade, potentially influencing caspase activity.

Below is a diagram illustrating the proposed role of zinc mobilization in apoptosis, as studied using this compound.

Role of this compound in Neurotransmission Studies

In the central nervous system, a subset of glutamatergic neurons, termed "zincergic" neurons, store high concentrations of zinc in their synaptic vesicles. Upon neuronal excitation, this vesicular zinc is co-released with glutamate (B1630785) into the synaptic cleft, where it can modulate the activity of various postsynaptic receptors and channels. This compound has been used to visualize these zinc-rich vesicles and to study the dynamics of synaptic zinc release and its subsequent intracellular signaling in postsynaptic neurons.

The following diagram illustrates the experimental workflow for studying synaptic zinc release and its postsynaptic effects using this compound.

Logical Workflow for this compound-Based Experiments

The successful application of this compound in cellular studies follows a logical workflow, from experimental design to data interpretation. The diagram below outlines these critical steps.

Conclusion

This compound remains a powerful and widely used tool for investigating the intricate roles of labile zinc in cellular physiology and pathology. Its utility in revealing dynamic changes in intracellular zinc concentrations has significantly advanced our understanding of zinc signaling in processes such as apoptosis and neurotransmission. However, researchers must be mindful of the probe's chemical properties, particularly its ability to interact with both free and protein-bound zinc, to ensure accurate data interpretation. By following robust experimental protocols and employing appropriate controls and calibration procedures, this compound can provide invaluable insights for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular zinc homeostasis.

References

A Technical Guide to the Zinc-Binding Properties of Zinquin for Researchers and Drug Development Professionals

Introduction

Zinquin is a widely utilized fluorescent probe for the detection and quantification of intracellular zinc (Zn²⁺), a ubiquitous trace element critical to a vast array of physiological and pathological processes. Its utility stems from a significant increase in fluorescence quantum yield upon binding to zinc. This technical guide provides an in-depth exploration of the zinc-binding properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its application. This guide details the chemical nature of this compound, its mechanism of action, quantitative binding characteristics, and experimental protocols for its use, with a focus on its complex interactions within the cellular milieu.

Core Properties of this compound

This compound is commercially available as this compound ethyl ester [ethyl (2-methyl-8-p-toluenesulphonamido-6-quinolyloxy)acetate], a cell-permeable derivative.[1] Once inside the cell, ubiquitous intracellular esterases hydrolyze the ethyl ester group, yielding the membrane-impermeable this compound acid ((2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetate).[1][2] This intracellular trapping mechanism allows for the sensitive detection of cytoplasmic and organellar zinc pools.

The fluorescence of this compound is significantly enhanced upon the formation of a complex with zinc. The primary binding stoichiometry is the formation of a 2:1 complex between this compound acid and a single zinc ion, denoted as Zn(this compound)₂.[1][3]

Quantitative Data on this compound-Zinc Interactions

The spectral properties of this compound are paramount to its function as a fluorescent probe. The following table summarizes the key quantitative data associated with this compound's interaction with zinc. It is important to note that the intracellular environment can influence these properties.

| Parameter | Value | Species | Notes |

| Excitation Maximum (λex) | ~368 nm | Zn(this compound)₂ | |

| Emission Maximum (λem) | ~490-492 nm | Zn(this compound)₂ | |

| Emission Maximum (λem) | ~470 nm | This compound-Zn-Protein Adduct | Blue-shifted emission compared to the Zn(this compound)₂ complex. |

| Binding Stoichiometry | 2:1 | This compound acid : Zn²⁺ | Predominant form with labile zinc. |

| Binding Stoichiometry | 1:1 | This compound acid : Zn²⁺ | Can also form, particularly in lipid environments. |

| Dissociation Constant (Kd) | 370 nM | 1:1 this compound-Zn²⁺ complex | |

| Dissociation Constant (Kd) | 850 nM | 2:1 this compound-Zn²⁺ complex | |

| Dissociation Constant (Kd) | 6.2 x 10⁻⁷ M | ZQEE-Zn₂-AP ternary adduct |

Note: The dissociation constants (Kd) should be considered with caution, as the intracellular binding environment is complex and this compound's interaction is not limited to "free" zinc.

The Dual Mechanism of this compound's Fluorescence in Cells

Initial applications of this compound assumed that its fluorescence exclusively reported the concentration of labile or "free" intracellular zinc. However, extensive research has revealed a more complex mechanism of action within the cellular environment. This compound's fluorescence arises from two primary interactions:

-

Formation of the Zn(this compound)₂ Complex: this compound acid binds to labile zinc ions in the cytoplasm and organelles, forming the highly fluorescent Zn(this compound)₂ complex. This species exhibits an emission maximum at approximately 490-492 nm.

-

Formation of Ternary this compound-Zn-Protein Adducts: A significant portion of intracellular zinc is bound to proteins. This compound can form ternary adducts with this protein-bound zinc (ZQ-Zn-Protein). This interaction also results in a strong fluorescence enhancement but is characterized by a blue-shifted emission maximum of around 470 nm.

This dual mechanism has profound implications for the interpretation of experimental data. Spectrofluorimetry can be employed to distinguish between these two fluorescent species based on their different emission spectra, providing a more nuanced understanding of intracellular zinc distribution and binding partners.

Experimental Protocols

Measurement of Intracellular Zinc using Fluorescence Microscopy

This protocol outlines a general procedure for the qualitative and semi-quantitative analysis of intracellular zinc using this compound ethyl ester and fluorescence microscopy.

Materials:

-

This compound ethyl ester stock solution (e.g., 10 mM in DMSO)

-

Cultured cells on coverslips or in imaging dishes

-

Balanced salt solution (e.g., PBS or HBSS) with calcium and magnesium

-

Cell culture medium

-

Fluorescence microscope with appropriate filters for UV excitation and blue emission

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Loading with this compound Ethyl Ester:

-

Prepare a working solution of this compound ethyl ester in a balanced salt solution or cell culture medium. The final concentration typically ranges from 5 to 40 µM. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with the balanced salt solution.

-

Incubate the cells with the this compound ethyl ester working solution for 15-30 minutes at 37°C.

-

-

Washing: Remove the loading solution and wash the cells two to three times with a fresh balanced salt solution to remove extracellular probe.

-

Imaging:

-

Mount the coverslip on a slide with a drop of balanced salt solution or add fresh medium to the imaging dish.

-

Visualize the cells using a fluorescence microscope equipped with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~490 nm).

-

Acquire images for analysis. Image analysis software can be used to quantify fluorescence intensity in different cellular compartments.

-

Spectrofluorimetric Titration to Characterize this compound-Zinc Binding

This protocol describes a method for determining the stoichiometry and apparent dissociation constant of the this compound-zinc complex in a cell-free system.

Materials:

-

This compound acid or this compound ethyl ester (to be hydrolyzed in situ if necessary)

-

Standardized zinc solution (e.g., ZnCl₂)

-

HEPES buffer (50 mM, pH 7.2) or other suitable buffer

-

Spectrofluorometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the chosen buffer. A typical starting concentration is 25 µM.

-

Prepare a series of dilutions of the standardized zinc solution.

-

-

Spectrofluorometric Measurement:

-

Place the this compound solution in a quartz cuvette.

-

Set the spectrofluorometer to an excitation wavelength of approximately 365 nm and scan the emission from 400 to 600 nm to record the baseline fluorescence.

-

Incrementally add small aliquots of the zinc solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence emission spectrum after each addition of zinc.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (~490 nm) as a function of the total zinc concentration.

-

The resulting binding curve can be analyzed using appropriate software to determine the binding stoichiometry (e.g., using a Job's plot) and the apparent dissociation constant (Kd) by fitting the data to a suitable binding model (e.g., the Hill equation).

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the application and mechanism of this compound, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Intracellular processing and zinc binding of this compound.

Caption: Experimental workflow for intracellular zinc imaging with this compound.

Caption: Simplified zinc signaling in apoptosis and the role of this compound.

This compound remains a powerful tool for the investigation of intracellular zinc. However, a sophisticated understanding of its chemical properties and its complex interactions within the cellular environment is essential for the accurate interpretation of experimental results. The recognition that this compound can bind to both labile and protein-bound zinc, yielding distinct fluorescent signatures, opens up new avenues for dissecting the intricate roles of zinc in health and disease. By employing the detailed protocols and conceptual frameworks presented in this guide, researchers can leverage the full potential of this compound to advance our understanding of zinc biology and its therapeutic implications.

References

An In-depth Technical Guide to the Early Research and Development of Zinquin

This guide provides a comprehensive overview of the foundational research and development of Zinquin, a key fluorescent probe for the detection of intracellular zinc. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, chemical properties, and early experimental applications of this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing core concepts with diagrams.

Introduction to this compound

This compound was developed as a specific and sensitive fluorophore for the detection of zinc (Zn²⁺), an essential trace element involved in a myriad of physiological and pathological processes.[1][2] Its development was a significant step forward in understanding the roles of intracellular zinc, particularly the concept of "labile" or "mobile" zinc as a signaling molecule.[3][4] The primary forms of this compound used in early research are this compound ethyl ester, the cell-permeable precursor, and this compound acid, the active, cell-impermeant fluorescent probe.[5]

This compound ethyl ester readily crosses cell membranes due to its lipophilic nature. Once inside the cell, it is hydrolyzed by cytosolic esterases to this compound acid. The resulting carboxylate group on this compound acid imparts a negative charge, which traps the molecule within the cell, allowing for the sensitive detection of intracellular zinc.

Chemical and Physical Properties

This compound is a derivative of 8-p-toluenesulfonamidoquinoline. Its fluorescence is significantly enhanced upon binding to zinc. Key chemical and physical properties of this compound and its ethyl ester are summarized in the tables below.

Table 1: Chemical Properties of this compound and its Derivatives

| Compound | Chemical Name | Molecular Formula | Molecular Weight (Da) | CAS Number |

| This compound Acid | 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetic acid | C₁₉H₁₈N₂O₅S | 386.4 | 151606-29-0 |

| This compound Ethyl Ester | ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate | C₂₁H₂₂N₂O₅S | 414.48 | 181530-09-6 |

| Precursor | N-(6-methoxy-2-methyl-8-quinolyl)-p-toluenesulfonamide | C₁₇H₁₆N₂O₃S | 328.39 | 109628-27-5 |

Table 2: Spectroscopic and Binding Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (Ex) | 364 nm | |

| Emission Maximum (Em) | 485 nm | |

| Stoichiometry (this compound:Zn²⁺) | 1:1 and 2:1 | |

| Dissociation Constant (Kd) for 1:1 complex | 370 nM | |

| Dissociation Constant (Kd) for 2:1 complex | 850 nM |

Experimental Protocols

Synthesis of this compound Ethyl Ester

The synthesis of this compound ethyl ester begins with the precursor N-(6-methoxy-2-methyl-8-quinolyl)-p-toluenesulfonamide.

Step 1: Demethylation of the Precursor The precursor, 6-Methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline, is demethylated using boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). This reaction converts the methoxy (B1213986) group to a hydroxyl group, forming the corresponding phenol (B47542).

Step 2: Esterification The resulting phenol is then reacted with ethyl bromoacetate (B1195939) in the presence of a base to yield this compound ethyl ester.

Cellular Loading with this compound Ethyl Ester

This protocol describes the general procedure for loading cells with this compound ethyl ester for the purpose of intracellular zinc detection.

-

Preparation of Stock Solution: A stock solution of this compound ethyl ester is prepared at a concentration of approximately 10 mM in dimethyl sulfoxide (B87167) (DMSO). This solution should be stored at -20°C and protected from light.

-

Cell Preparation: Cells are cultured to an appropriate confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Loading: The cell culture medium is replaced with a pre-warmed medium or a buffered salt solution (e.g., PBS) containing this compound ethyl ester at a final concentration of 5-40 µM. The optimal concentration and loading time can vary depending on the cell type and experimental conditions.

-

Incubation: The cells are incubated for 15-30 minutes at 37°C.

-

Washing: After incubation, the loading solution is removed, and the cells are washed with a fresh, pre-warmed medium or buffer to remove any extracellular this compound ethyl ester.

-

Imaging: The cells are then ready for fluorescence microscopy or spectrofluorometry.

Fluorescence Spectroscopy of this compound

This protocol outlines the steps for measuring the fluorescence of this compound in response to zinc.

-

Preparation of Solutions: A working solution of this compound acid or this compound ethyl ester (after hydrolysis) is prepared in a suitable buffer (e.g., HEPES buffer, pH 7.4). A stock solution of a zinc salt (e.g., ZnCl₂ or ZnSO₄) is also prepared.

-

Spectrofluorometer Setup: The excitation wavelength is set to approximately 364 nm, and the emission spectrum is scanned from 400 nm to 600 nm.

-

Measurement of Basal Fluorescence: The fluorescence of the this compound solution in the absence of added zinc is recorded.

-

Titration with Zinc: Aliquots of the zinc stock solution are added to the this compound solution, and the fluorescence emission spectrum is recorded after each addition.

-

Data Analysis: The increase in fluorescence intensity at the emission maximum (around 485 nm) is plotted against the zinc concentration to determine the binding affinity (Kd).

Visualizations of Experimental Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the use of this compound for intracellular zinc detection.

Early Applications and Significance

Early research utilizing this compound was instrumental in establishing the concept of "zinc signals," where transient increases in intracellular zinc concentration act as a second messenger, similar to calcium. This compound was employed to demonstrate that various stimuli, including growth factors and oxidative stress, could induce the release of zinc from intracellular stores. These studies linked changes in labile zinc to significant cellular events such as apoptosis and proliferation. While later research has revealed a more complex picture of this compound's interactions within the cell, including binding to protein-bound zinc, its initial development and application were crucial for opening up the field of zinc signaling.

References

- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 2. TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Measurement of zinc in hepatocytes by using a fluorescent probe, this compound: relationship to metallothionein and intracellular zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

Zinquin: A Technical Guide to its Chemical Structure, Properties, and Application as a Fluorescent Zinc Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zinquin, a widely utilized fluorescent probe for the detection of intracellular zinc. The document details its chemical and photophysical properties, provides experimental protocols for its use, and explores its application in elucidating the role of zinc in critical signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid, is a synthetic, cell-permeable fluorescent sensor designed to selectively bind to zinc ions.[1] Its structure features a quinoline (B57606) core, which is the basis of its fluorescent properties. This compound is often used in its ethyl ester form, this compound ethyl ester, which readily crosses cell membranes.[2] Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, yielding the membrane-impermeant this compound acid, which is then trapped within the cell.[3]

The interaction of this compound with zinc is not limited to free zinc ions. A significant body of evidence suggests that this compound primarily detects zinc that is loosely bound to proteins, forming ternary complexes (this compound-Zn-protein). This interaction results in a distinct fluorescence emission compared to the 2:1 complex (Zn(this compound)₂) that can also form.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid | |

| Molecular Formula | C₁₉H₁₈N₂O₅S | |

| Molecular Weight | 386.4 g/mol | |

| CAS Number | 151606-29-0 | |

| Solubility | Soluble in DMSO | |

| Appearance | Off-white solid |

| Property | Value | Reference |

| Chemical Name | This compound ethyl ester | |

| Molecular Formula | C₂₁H₂₂N₂O₅S | |

| Molecular Weight | 414.48 g/mol | |

| CAS Number | 181530-09-6 | |

| Solubility | Soluble in DMSO |

Photophysical and Zinc-Binding Properties

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~364-368 nm | |

| Emission Wavelength (λem) of Zn(this compound)₂ | ~490-492 nm | |

| Emission Wavelength (λem) of this compound-Zn-protein adduct | ~470 nm | |

| Dissociation Constant (Kd) for 1:1 this compound:Zn²⁺ complex | 370 nM | |

| Dissociation Constant (Kd) for 2:1 this compound:Zn²⁺ complex | 850 nM |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound ester involves the demethylation of 6-methoxy-2-methyl-8-(p-toluenesulfonylamino)quinoline, followed by reaction with ethyl bromoacetate (B1195939). The resulting this compound ester can then be hydrolyzed to this compound acid.

Step-by-step Synthesis Protocol:

-

Demethylation: Treat 6-methoxy-2-methyl-8-(p-toluenesulfonylamino)quinoline with a demethylating agent such as boron tribromide in a suitable solvent like dichloromethane. The reaction conditions, including temperature and duration, need to be carefully controlled to favor the formation of the desired phenol (B47542).

-

Esterification: React the resulting phenol with ethyl bromoacetate in the presence of a base. This reaction introduces the ethyl acetate (B1210297) group at the 6-hydroxy position of the quinoline ring.

-

Purification: Purify the crude this compound ethyl ester product using column chromatography to obtain a pure compound.

-

Hydrolysis (for this compound acid): To obtain this compound acid, hydrolyze the purified this compound ethyl ester using a suitable base, such as sodium hydroxide, followed by acidification to protonate the carboxylate.

Cell Loading and Fluorescence Microscopy

This protocol describes the general procedure for loading cultured cells with this compound ethyl ester for fluorescence imaging of intracellular zinc.

Materials:

-

This compound ethyl ester stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or culture medium

-

Cultured cells on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filters for UV excitation and blue emission

Procedure:

-

Prepare this compound Working Solution: Dilute the this compound ethyl ester stock solution in PBS or culture medium to a final concentration of 5-40 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Cell Loading: Remove the culture medium from the cells and replace it with the this compound working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Washing: Gently wash the cells two to three times with warm PBS or culture medium to remove the extracellular this compound ethyl ester.

-

Imaging: Mount the coverslips on a slide or place the imaging dish on the microscope stage. Excite the cells with UV light (around 365 nm) and capture the fluorescence emission (around 470-490 nm).

Spectrofluorometric Titration of this compound with Zinc

This protocol outlines the determination of the zinc binding affinity of this compound using spectrofluorometry.

Materials:

-

This compound acid or this compound ethyl ester (hydrolyzed to the acid form)

-

Zinc chloride (ZnCl₂) standard solution

-

Buffer (e.g., 20 mM Tris-Cl, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a series of zinc chloride solutions of known concentrations in the buffer.

-

Titration: In a cuvette, add a fixed concentration of this compound to the buffer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of the this compound solution (excitation at ~365 nm).

-

Incremental Zinc Addition: Add small aliquots of the zinc chloride solution to the cuvette, mixing thoroughly after each addition.

-

Record Spectra: After each addition of zinc, record the fluorescence emission spectrum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the zinc concentration. Fit the resulting binding curve to a suitable binding model (e.g., one-site or two-site binding) to determine the dissociation constant (Kd).

Visualization of Signaling Pathways and Workflows

Zinc Signaling in Apoptosis

This compound has been instrumental in revealing the dynamic role of intracellular zinc during apoptosis. Studies have shown that an increase in labile zinc, detectable by this compound, is an early event in apoptosis, suggesting a release of zinc from intracellular stores like metalloproteins. This zinc release may influence the activity of caspases and other enzymes involved in the apoptotic cascade. Conversely, a decrease in labile zinc has also been shown to induce apoptosis.

Caption: Zinc signaling cascade during apoptosis as visualized by this compound.

This compound Application in Neurotransmission

In the central nervous system, zinc can act as a neurotransmitter or neuromodulator. It is stored in synaptic vesicles of certain glutamatergic neurons and is released into the synaptic cleft upon neuronal excitation. This compound can be used to visualize this vesicular zinc and its release, providing insights into zincergic neurotransmission.

Caption: Experimental workflow for visualizing vesicular zinc with this compound.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols should serve as a valuable resource for designing and executing experiments utilizing this powerful fluorescent probe for zinc.

References

Zinquin for the Qualitative Detection of Vesicular Zinc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zinquin as a fluorescent probe for the qualitative detection of vesicular zinc. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their experimental workflows. This document details the core principles of this compound's mechanism of action, presents key quantitative data in a structured format, offers detailed experimental protocols, and visualizes complex processes through diagrams.

Introduction to this compound and Vesicular Zinc

Zinc is an essential trace element involved in a myriad of physiological processes. Within cells, a significant portion of zinc is sequestered in vesicles, particularly in glutamatergic synaptic vesicles in the brain.[1][2] This "vesicular zinc" is considered a labile pool and is implicated in neurotransmission and other signaling events. This compound, a quinoline-based fluorescent sensor, has emerged as a valuable tool for visualizing this vesicular zinc pool.[1][3] It exists in two primary forms for cellular studies: this compound acid and its membrane-permeable ethyl ester derivative, this compound ethyl ester.[4]

Mechanism of Action

This compound's utility as a zinc sensor stems from its fluorescence enhancement upon binding to zinc ions. The lipophilic this compound ethyl ester readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the ethyl ester group, converting it to the membrane-impermeant this compound acid. This trapping mechanism ensures the accumulation of the probe within the cell.

In the presence of zinc, this compound acid forms a fluorescent complex. In aqueous solutions, it primarily forms a 1:2 (metal:ligand) complex, with smaller amounts of a 1:1 complex. However, the presence of a lipid environment, such as a vesicle membrane, favors the formation of the 1:1 complex. It has also been shown that this compound can act as a zinc ionophore, exchanging a zinc ion for two protons. The acidic environment within many vesicles, maintained by a pH gradient, facilitates the trapping of the this compound-zinc complex inside these organelles.

It is important to note that this compound is considered a qualitative probe for vesicular zinc. While it effectively indicates the presence and relative abundance of labile zinc, its tendency to partition into membranes and its ionophoric activity should be considered when interpreting results.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its complexes with zinc, compiled from various studies. These values can vary depending on the experimental conditions, such as the solvent and the presence of other molecules.

Table 1: Spectral Properties of this compound-Zinc Complexes

| Parameter | This compound Acid (in buffer) | This compound Ethyl Ester (hydrolyzed in cells) | This compound-Zn-Protein Adduct | Reference |

| Excitation Maximum (λex) | ~365-370 nm | ~364-370 nm | ~370 nm | |

| Emission Maximum (λem) | ~490-492 nm | ~485-490 nm | ~470-471 nm |

Table 2: Binding Properties of this compound for Zinc

| Parameter | Value | Conditions | Reference |

| Stoichiometry (this compound:Zn) | 1:1 and 2:1 | In physiological media | |

| Dissociation Constant (Kd) for 1:1 complex | 370 ± 60 nM | In physiological media | |

| Dissociation Constant (Kd) for 2:1 complex | 850 ± 16 nM | In physiological media |

Experimental Protocols

This section provides detailed methodologies for the use of this compound ethyl ester in cultured cells for the qualitative detection of vesicular zinc.

Preparation of Stock and Working Solutions

Materials:

-

This compound ethyl ester powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Cell culture medium or Phosphate-Buffered Saline (PBS) with calcium and magnesium

-

Microcentrifuge tubes

Procedure:

-

Stock Solution (10 mM):

-

Allow the this compound ethyl ester powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound ethyl ester in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound ethyl ester (MW: 414.48 g/mol ), dissolve 4.145 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution (5 - 40 µM):

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound ethyl ester stock solution.

-

Dilute the stock solution to the desired final working concentration (typically between 5 µM and 40 µM) in pre-warmed (37°C) cell culture medium or PBS containing calcium and magnesium. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Mix the working solution thoroughly by gentle inversion.

-

Protect the working solution from light.

-

Staining Protocol for Cultured Cells

Materials:

-

Cultured cells grown on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips)

-

This compound ethyl ester working solution (5 - 40 µM)

-

Pre-warmed (37°C) cell culture medium or PBS

-

Fluorescence microscope equipped with appropriate filters for UV excitation and blue emission

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency on the imaging substrate.

-

On the day of the experiment, remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

-

Loading with this compound Ethyl Ester:

-

Add the pre-warmed this compound ethyl ester working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 15 to 30 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time may need to be determined experimentally.

-

-

Washing:

-

After incubation, gently aspirate the this compound ethyl ester working solution.

-

Wash the cells two to three times with pre-warmed PBS or culture medium to remove any extracellular probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Immediately proceed to image the cells using a fluorescence microscope.

-

Use an excitation wavelength of approximately 365 nm and collect the emission signal around 490 nm.

-

Acquire images promptly as the this compound signal can be photolabile.

-

Control Experiments

To ensure the specificity of the this compound signal for vesicular zinc, the following control experiments are recommended:

-

Zinc Chelation: Treat this compound-loaded cells with a membrane-permeable, high-affinity zinc chelator such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) at a concentration of 5-10 µM for 5-10 minutes. A significant reduction in this compound fluorescence intensity indicates that the signal is zinc-dependent.

-

Zinc Overload: To confirm that this compound can respond to increased intracellular zinc, treat cells with a zinc ionophore (e.g., pyrithione) in the presence of exogenous zinc. This should lead to a marked increase in this compound fluorescence.

-

Autofluorescence Control: Image unstained cells using the same filter set and acquisition parameters to assess the level of cellular autofluorescence.

Visualizations

The following diagrams illustrate the key processes involved in using this compound for vesicular zinc detection.

Caption: Mechanism of this compound action for vesicular zinc detection.

Caption: Experimental workflow for this compound staining of vesicular zinc.

Conclusion

This compound is a powerful and widely used fluorescent probe for the qualitative visualization of vesicular zinc. Its mechanism of action, involving intracellular trapping and fluorescence enhancement upon zinc binding, allows for the specific labeling of these zinc-rich organelles. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively employ this compound to investigate the role of vesicular zinc in various biological contexts. The use of appropriate controls is crucial for validating the specificity of the observed fluorescence signals. This guide serves as a foundational resource for both new and experienced users of this compound, facilitating its successful application in cellular and neurobiological research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent detection of Zn(2+)-rich vesicles with this compound: mechanism of action in lipid environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactions of the Fluorescent Sensor, this compound, with the Zinc-proteome: Adduct Formation and Ligand Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Zinc Using Zinquin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Zinquin, a fluorescent probe for the detection and quantification of intracellular labile zinc in live cells. This document outlines the properties of this compound, detailed protocols for its application in live-cell imaging, and methods for data analysis.

Introduction to this compound

This compound is a quinoline-based fluorescent sensor that exhibits a significant increase in fluorescence intensity upon binding to zinc ions (Zn²⁺). It is a valuable tool for studying the role of zinc in a variety of cellular processes, including signal transduction, apoptosis, and neurotransmission. This compound is available in several forms, primarily this compound ethyl ester and this compound AM ester, which are cell-permeable and become trapped inside the cell upon hydrolysis by intracellular esterases to the membrane-impermeant this compound free acid. This property allows for the specific labeling of intracellular zinc pools.

Physicochemical and Fluorescent Properties of this compound

A summary of the key properties of this compound is presented in the table below. These parameters are essential for designing experiments and interpreting results.

| Property | Value | Reference |

| Form | This compound Ethyl Ester | |

| Molecular Weight | 414.48 g/mol | |

| Form | This compound Free Acid | |

| Molecular Weight | 386.4 g/mol | |

| Excitation Wavelength (λex) | ~364-368 nm | [1] |

| Emission Wavelength (λem) | ~485-490 nm | |

| Complex Stoichiometry | 1:1 and 2:1 (this compound:Zn²⁺) | |

| Dissociation Constant (Kd) | 370 nM (1:1), 850 nM (2:1) |

Experimental Protocols

I. Preparation of Reagents

1. This compound Stock Solution (10 mM):

-

Dissolve 4.15 mg of this compound ethyl ester in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot into single-use tubes to minimize freeze-thaw cycles.

-

Store at -20°C, protected from light. The stock solution is stable for at least one month.

2. Imaging Buffer:

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium (Ca²⁺/Mg²⁺) and without phenol (B47542) red is recommended for maintaining cell viability during imaging.

3. Controls:

-

Negative Control (Minimum Fluorescence, Fmin): A membrane-permeant zinc chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), is used to create a zinc-depleted state. Prepare a 5 mM stock solution of TPEN in DMSO.

-

Positive Control (Maximum Fluorescence, Fmax): A combination of a zinc salt (e.g., ZnSO₄ or ZnCl₂) and a zinc ionophore (e.g., pyrithione) is used to saturate the intracellular this compound with zinc. Prepare a 100 mM stock solution of ZnSO₄ in deionized water and a 10 mM stock solution of pyrithione (B72027) in DMSO.

II. Cell Preparation and Staining

The following workflow outlines the steps for preparing and staining live cells with this compound.

-

Cell Seeding: Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, coverslips, or 96-well plates) to allow for adherence and growth to 70-80% confluency.

-

Washing: Before staining, gently wash the cells twice with pre-warmed HBSS to remove any residual serum, which may contain esterases or zinc.

-

Probe Loading: Prepare a fresh working solution of this compound ethyl ester in pre-warmed HBSS at a final concentration ranging from 5 to 25 µM. The optimal concentration should be determined empirically for each cell type to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.

-

Incubation: Incubate the cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells twice with pre-warmed HBSS to remove any excess extracellular probe.

-

Imaging: Add fresh, pre-warmed HBSS to the cells and proceed with imaging.

III. Fluorescence Microscopy

-

Microscope: An inverted fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂) is recommended.

-

Excitation: Use a UV light source with a filter set appropriate for this compound's excitation maximum (~365 nm), such as a DAPI filter set.

-

Emission: Collect the fluorescence emission using a filter centered around 490 nm.

-

Image Acquisition: Acquire images using a sensitive camera (e.g., sCMOS or EMCCD). To minimize phototoxicity, use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio. A histogram can be used to ensure that the signal is not saturated.

Quantitative Analysis of Intracellular Zinc

For a more quantitative assessment of changes in labile zinc, a ratiometric approach involving the determination of minimum (Fmin) and maximum (Fmax) fluorescence is recommended.

-

Basal Fluorescence (F): After loading the cells with this compound as described above, acquire baseline fluorescence images.

-

Minimum Fluorescence (Fmin): Treat the cells with a zinc chelator, such as 10-50 µM TPEN, for 5-10 minutes at 37°C to deplete intracellular labile zinc. Acquire images using the same settings as for the basal fluorescence.

-

Maximum Fluorescence (Fmax): Thoroughly wash out the TPEN with HBSS (3-4 washes). Then, treat the cells with a solution containing a saturating concentration of zinc, such as 100 µM ZnSO₄ and 10 µM pyrithione, for 5-10 minutes at 37°C. Acquire images to determine the maximum fluorescence signal.

-

Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity from regions of interest (ROIs) within the cells for each condition (F, Fmin, and Fmax). After subtracting the background fluorescence, the fractional saturation of this compound can be calculated using the following formula:

Fractional Saturation = (F - Fmin) / (Fmax - Fmin)

This ratiometric analysis normalizes for variations in probe loading and cell thickness, providing a more robust comparison of labile zinc levels between different experimental groups.

Data Presentation: Examples of this compound Application

The following table summarizes results from studies that have used this compound to assess changes in intracellular zinc in various cell types and conditions.

| Cell Type | Treatment | Observed Change in this compound Fluorescence | Reference |

| Rat Hepatocytes | Culture with Zn, dexamethasone, and IL-6 | ~2-fold increase | |

| Rat Hepatocytes | Adjuvant-treated rats (in vivo) | 19% increase (despite a 77% increase in total intracellular zinc) | |

| HepG2 | 10 µM Cadmium for 24 hrs | 93% increase | |

| HepG2 | 170 µM Zinc | 225% increase | |

| C6 Glioma Cells | 100 µM N-ethylmaleimide (NEM) | 37% increase in total fluorescence and a spectral shift indicating release of protein-bound zinc | |

| Various (LLC-PK1, TE-671, U-87 MG, C6, CCRF-CEM, A549, Mouse Brain) | 25 µM this compound Ethyl Ester | Varied fluorescence intensity, suggesting different basal levels of reactive zinc. Emission maximum consistently around 470 nm, indicative of this compound-protein adducts. |

Important Considerations and Troubleshooting

-

Phototoxicity: UV excitation can be damaging to cells. Minimize exposure time and intensity to maintain cell health.

-

Probe Specificity: While highly selective for zinc, this compound fluorescence can be influenced by the intracellular environment. It is thought to react not only with free labile zinc but also with zinc bound to proteins and other low-molecular-weight ligands.

-

Cell Type Variability: The optimal loading concentration and incubation time for this compound can vary between cell types. Empirical optimization is recommended for each new cell line.

-

Autofluorescence: Some cells exhibit endogenous fluorescence in the blue/green spectrum. It is important to acquire images of unstained cells to assess the level of autofluorescence.

-

Data Interpretation: Changes in this compound fluorescence provide a measure of the "this compound-reactive" zinc pool, which may not be equivalent to the free ionic zinc concentration.

By following these detailed protocols and considering the key aspects of experimental design and data interpretation, researchers can effectively utilize this compound as a powerful tool to investigate the intricate roles of zinc in cellular biology.

References